4-Methoxyphenyllithium CAS 14774-77-7 properties
4-Methoxyphenyllithium CAS 14774-77-7 properties
Executive Summary
4-Methoxyphenyllithium (CAS 14774-77-7) is a high-value organometallic reagent used primarily for the nucleophilic introduction of the p-anisyl moiety. Unlike its Grignard counterpart (4-methoxyphenylmagnesium bromide), the lithium species offers superior nucleophilicity and faster kinetics at cryogenic temperatures, making it indispensable for constructing sterically encumbered pharmacophores (e.g., Tamoxifen, Celecoxib).
This guide details the physicochemical behavior, rigorous preparation protocols, and validated applications of 4-Methoxyphenyllithium, moving beyond standard datasheets to address the "why" and "how" of its experimental handling.
Part 1: Physicochemical Profile & Stability[1]
Structure and Aggregation State
In solution, 4-Methoxyphenyllithium does not exist as a simple monomer. Its reactivity is governed by its aggregation state, which fluctuates based on solvent polarity and concentration.
| Property | Value / Description |
| Molecular Formula | C₇H₇LiO |
| Molecular Weight | 114.07 g/mol |
| Appearance | Colorless to pale yellow solution (typically in THF or Et₂O) |
| Aggregation (Ether) | Tetrameric. Forms cubic clusters similar to phenyllithium, reducing kinetic basicity. |
| Aggregation (THF) | Dimeric. THF donates electron density to the Li cation, breaking down tetramers into more reactive solvated dimers. |
Implication for Synthesis: For reactions requiring maximum nucleophilicity (e.g., addition to hindered ketones), THF is the preferred solvent as it deaggregates the cluster, exposing the carbanion. For reactions requiring selectivity (e.g., avoiding competing deprotonation), Diethyl Ether or non-polar cosolvents may be used to maintain the less reactive tetrameric state.
Thermal Instability
While p-substitution stabilizes the ring compared to o-lithioanisole (which is prone to rapid benzyne formation), 4-Methoxyphenyllithium is thermodynamically unstable above 0°C.
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Decomposition Pathway: At elevated temperatures (>0°C), the reagent can attack the THF solvent (via
-deprotonation and fragmentation) or undergo proton abstraction from the ortho-position of unreacted aryl halides during preparation. -
Storage: Must be generated in situ and used immediately. Commercial solutions are stabilized but still require storage at 2–8°C (short term) or < -20°C (long term).
Part 2: Preparation & Quality Control
The industry-standard method for generating high-purity 4-Methoxyphenyllithium is Lithium-Halogen Exchange rather than direct deprotonation (which lacks regioselectivity).
Protocol: Lithium-Halogen Exchange (Li/Br)
Reagents: 4-Bromoanisole (1.0 eq), n-Butyllithium (1.05 eq, 2.5 M in hexanes), Anhydrous THF.
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System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow.
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Solvation: Dissolve 4-Bromoanisole in anhydrous THF (0.5 M concentration).
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Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: This temperature locks the kinetic product and prevents n-BuLi from attacking the THF.
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Addition: Add n-BuLi dropwise over 20 minutes via syringe pump. Maintain internal temp < -70°C.
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Equilibration: Stir at -78°C for 45–60 minutes. The solution will turn pale yellow.
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Usage: Cannulate the electrophile into the lithiated species (inverse addition) or add the electrophile dropwise to the lithium reagent, maintaining -78°C.
Mechanism Visualization
The following diagram illustrates the equilibrium favoring the more stable aryl lithium species over the alkyl lithium (n-BuLi).
Figure 1: Mechanism of Lithium-Halogen Exchange. Note the competition with ortho-lithiation if temperature control fails.
Titration (Active Lithio Quantification)
Never assume the theoretical molarity. Titrate before critical steps using the Watson-Eastham method .
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Indicator: 1,10-Phenanthroline or N-Pivaloyl-o-toluidine.
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Titrant: Standardized sec-Butanol (1.0 M in Xylene).
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Endpoint: Sharp color change from Dark Red/Brown (Active species) to Colorless/Yellow (Quenched).
Part 3: Reactivity & Applications in Drug Discovery
Nucleophilic Addition to Carbonyls
4-Methoxyphenyllithium is a "hard" nucleophile. It adds irreversibly to aldehydes and ketones to form secondary and tertiary alcohols.
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Selectivity: It prefers 1,2-addition over 1,4-addition (Michael addition), unlike organocuprates.
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Application: Synthesis of the diaryl carbinol scaffold found in antihistamines and SERMs (Selective Estrogen Receptor Modulators).
Case Study: Tamoxifen Synthesis (Carbolithiation)
Modern routes to Tamoxifen utilize the carbolithiation of diphenylacetylene, where 4-Methoxyphenyllithium acts as the initiating nucleophile.
Workflow:
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Carbolithiation: 4-Methoxyphenyllithium adds across the triple bond of diphenylacetylene.
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Transmetallation: The resulting vinyllithium species is transmetallated (e.g., to Zn or B) or coupled directly via Pd-catalysis.
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Result: Stereoselective formation of the tetrasubstituted olefin core.
Figure 2: Role of 4-Methoxyphenyllithium in the stereoselective synthesis of the Tamoxifen alkene core.
Part 4: Safety & Handling Protocols
Hazard Class: Pyrophoric (catches fire in air), Water Reactive, Corrosive.
Critical Safety Parameters
| Parameter | Requirement |
| Atmosphere | Strict Argon or Nitrogen (O₂ < 5 ppm, H₂O < 5 ppm). |
| Syringe Technique | Use gas-tight glass syringes with Luer-lock tips. Positive pressure must be maintained in the reagent bottle. |
| Quenching | Never use water directly. Quench excess reagent by diluting with toluene and slowly adding isopropanol (IPA) at 0°C. |
| Spill Control | Do not use water or CO₂ extinguishers. Use Class D (dry powder) or dry sand/Vermiculite. |
Solvent Compatibility
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Compatible: THF (at < 0°C), Diethyl Ether, Toluene, Hexanes.
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Incompatible:
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Alkyl Halides (DCM, Chloroform): Explosive reaction (Metal-Halogen exchange/Carbene formation).
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Ketones/Esters: Reacts immediately (unless intended substrate).
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Protic Solvents (Alcohols, Water): Violent decomposition liberating heat and LiOH.
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References
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Preparation via Li/Halogen Exchange : Organic Syntheses, Coll. Vol. 8, p. 19 (1993). Link (General procedure adaptable for anisyl derivatives).
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Aggregation Studies : Reich, H. J. "Role of Organolithium Aggregates in Synthesis." Chem. Rev. 2013. Link
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Tamoxifen Synthesis : Heijnen, D., et al. "An atom efficient synthesis of tamoxifen."[1][2] Org.[1][2][3][4][5][6] Biomol. Chem., 2019, 17, 2315-2320.[1][2] Link
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Titration of Organolithiums : Watson, S. C., Eastham, J. F. "Colored indicators for simple direct titration of magnesium and lithium reagents." J. Organomet.[7] Chem. 1967, 9, 165. Link
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Celecoxib Flow Synthesis : MDPI Processes, "Advances in Flow Chemistry for Organolithium-Based Synthesis," 2023. Link
Sources
- 1. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
